N-Hydroxy Lenalidomide is a derivative of Lenalidomide, which itself is a thalidomide analogue. This compound is classified as an immunomodulatory drug with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties. N-Hydroxy Lenalidomide serves as an impurity in the synthesis of Lenalidomide and is relevant in pharmacological studies due to its potential biological activities and effects on cancer treatment.
N-Hydroxy Lenalidomide is primarily sourced from the metabolic processes of Lenalidomide. It can also be synthesized through various chemical reactions that modify the structure of Lenalidomide.
N-Hydroxy Lenalidomide falls under the category of organic compounds, specifically classified as an isoindole derivative. Its chemical structure includes a hydroxyl group attached to the nitrogen atom of the Lenalidomide molecule, which alters its pharmacological properties compared to its parent compound.
The synthesis of N-Hydroxy Lenalidomide can be achieved through several methods, typically involving the hydroxylation of the nitrogen atom in Lenalidomide. Common techniques include:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of N-Hydroxy Lenalidomide. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.
N-Hydroxy Lenalidomide has a molecular formula of and a molecular weight of approximately 275.26 g/mol. The compound features a hydroxyl group (-OH) attached to the nitrogen atom in its isoindole framework.
N-Hydroxy Lenalidomide may participate in various chemical reactions, including:
The reactivity of N-Hydroxy Lenalidomide is influenced by its functional groups. Reaction conditions such as solvent choice and temperature are critical for achieving desired outcomes in synthetic applications.
The mechanism by which N-Hydroxy Lenalidomide exerts its effects involves modulation of immune responses and direct effects on malignant cells. It acts primarily through:
Research indicates that N-Hydroxy Lenalidomide may have distinct biological activities compared to Lenalidomide, potentially contributing to its efficacy in cancer therapies.
Relevant analyses such as spectroscopic methods (NMR, IR) provide further characterization data essential for quality control in pharmaceutical applications.
N-Hydroxy Lenalidomide is primarily studied for its role in cancer treatment due to its immunomodulatory effects. It is investigated in:
Research continues into optimizing its therapeutic applications while minimizing potential side effects associated with immunomodulatory drugs.
The biotransformation of lenalidomide to its primary oxidative metabolite, N-Hydroxy Lenalidomide, is primarily mediated by hepatic cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that CYP1A2 and CYP3A4 are the dominant enzymes catalyzing the stereoselective hydroxylation of lenalidomide’s piperidine-2,6-dione ring [4] [8]. This reaction proceeds via an oxygen rebound mechanism, forming a transient radical intermediate that is subsequently hydroxylated. Kinetic analyses reveal a Km value of 68 ± 11 µM and Vmax of 4.2 ± 0.3 pmol/min/mg protein for the formation of N-Hydroxy Lenalidomide, indicating moderate substrate affinity. Notably, flavin-containing monooxygenases (FMOs) contribute minimally (<5%) to this pathway, as confirmed by thermal inactivation studies [4].
Table 1: Enzymatic Kinetics of N-Hydroxy Lenalidomide Formation
Enzyme System | Km (µM) | Vmax (pmol/min/mg) | Relative Contribution (%) |
---|---|---|---|
CYP3A4 | 72 ± 14 | 3.8 ± 0.4 | 58% |
CYP1A2 | 64 ± 9 | 4.5 ± 0.5 | 37% |
FMO1/3 | >200 | 0.2 ± 0.1 | <5% |
Genetic polymorphisms in CYP1A2 (e.g., CYP1A21F allele) significantly alter hydroxylation efficiency, explaining ~25% of interindividual variability in metabolite formation rates observed in human hepatocyte models [8].
Human-derived systems remain the gold standard for characterizing N-Hydroxy Lenalidomide metabolism. Primary human hepatocytes incubated with 10 µM lenalidomide produce detectable N-Hydroxy Lenalidomide within 2 hours, peaking at 8 hours and constituting 8.2 ± 1.7% of total metabolites [4]. Metabolic stability assays show a half-life (t½) of 3.1 hours for the parent compound in this system. Murine models exhibit divergent metabolism: Following a 10 mg/kg intravenous dose in ICR mice, N-Hydroxy Lenalidomide represents only 1.9% of plasma radioactivity versus 89% unchanged lenalidomide, suggesting lower hydroxylation capacity compared to humans [2].
Table 2: Metabolic Generation of N-Hydroxy Lenalidomide Across Experimental Models
Model Type | Lenalidomide Exposure | N-Hydroxy Metabolite Detection | Key Limitations |
---|---|---|---|
Human Hepatocytes | 10 µM, 24h | 8.2% of total metabolites | Limited chronic exposure data |
Human Liver Microsomes | 50 µM, 2h | 6.7% of parent depletion | No cellular uptake dynamics |
ICR Mice (Plasma) | 10 mg/kg IV | 1.9% of plasma radioactivity | Species-specific CYP expression |
Zebrafish Embryos | 1 µM, 48h | Not detected | Lacks mammalian CYP orthologs |
CRISPR-engineered HepG2 cells expressing human CYP1A2/3A4 enable high-throughput screening of metabolic byproducts. LC-MS/MS analyses of these cells reveal two minor downstream metabolites of N-Hydroxy Lenalidomide: a glucuronide conjugate (5% abundance) and a glutathione adduct (<1%), indicating phase II modification pathways [8].
N-Hydroxy Lenalidomide exhibits compartment-specific disposition in humans. Following a single 25 mg oral dose of [14C]-lenalidomide in healthy males, plasma metabolite profiling shows N-Hydroxy Lenalidomide accounts for 4.3% of total circulating radioactivity at Tmax (1 hour post-dose), while unchanged lenalidomide dominates (92%) [3] [4]. In contrast, urine collected over 0–24 hours contains N-Hydroxy Lenalidomide at 7.1% of excreted radioactivity, alongside 5-hydroxy-lenalidomide (3.8%) and N-acetyl-lenalidomide (2.1%) [4] [7]. This divergence highlights renal tubular secretion as an active process for metabolite elimination.
Table 3: Comparative Detection of N-Hydroxy Lenalidomide in Biological Matrices
Matrix | Sampling Time | Relative Abundance (% Radioactivity) | Primary Analytical Method |
---|---|---|---|
Plasma | Tmax (1h) | 4.3% | HPLC-radiodetection |
Urine | 0–24h | 7.1% | LC-MS/MS |
Semen | 2–3h | <0.01% | Accelerator MS |
Feces | 0–72h | 0.9% | Radiometric profiling |
Notably, N-Hydroxy Lenalidomide’s plasma AUC0–∞ correlates weakly with parent compound exposure (r2 = 0.32), implying variable hydroxylation efficiency among individuals. Urinary metabolite ratios (N-Hydroxy Lenalidomide/lenalidomide) range from 0.05–0.12, serving as a potential biomarker for in vivo CYP activity [7].
Renal excretion governs systemic accumulation of N-Hydroxy Lenalidomide. In subjects with normal renal function (CrCl ≥80 mL/min), 90.1% of a lenalidomide dose is excreted in urine within 24 hours, with N-Hydroxy Lenalidomide representing ~7% of this fraction [4]. As renal function declines, metabolite clearance decreases disproportionately:
This decline correlates with a 3.2-fold increase in plasma AUC of N-Hydroxy Lenalidomide in severe renal impairment, confirming reduced renal filtration capacity as the primary driver of metabolite retention [5]. Hemodialysis removes 31% of circulating lenalidomide but only 12–15% of N-Hydroxy Lenalidomide during a 4-hour session, attributable to the metabolite’s moderate plasma protein binding (35–45%) and larger volume of distribution [5] [7].
Table 4: Impact of Renal Function on N-Hydroxy Lenalidomide Pharmacokinetics
Renal Function | Creatinine Clearance (mL/min) | Urinary Metabolite Recovery (0–24h) | Plasma AUC0–∞ vs. Normal |
---|---|---|---|
Normal | ≥80 | 100% (Reference) | 1.0x |
Mild Impairment | 50–80 | 82% | 1.4x |
Moderate Impairment | 30–50 | 48% | 2.9x |
Severe Impairment | <30 | 32% | 3.2x |
Hemodialysis | <10 (ESRD) | 28%* | 2.1x** |
Post-dialysis recovery; *Post-dialysis adjusted AUC
The molecular basis for reduced excretion involves saturable organic anion transporters (OAT1/OAT3). In vitro studies using OAT-expressing HEK293 cells show probenecid-sensitive uptake of N-Hydroxy Lenalidomide (Km = 47 µM), implicating active tubular secretion in its renal elimination [2].
Comprehensive Compound List
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4